Cas no 200184-53-8 ((S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate)
(S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
- 1-O-tert-butyl 2-O-methyl (2S)-piperidine-1,2-dicarboxylate
- S-METHYL 1-BOC-PIPERIDINE-2-CARBOXYLATE
- (S)-Methyl N-BOC-pipecolate
- 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate
- AK131
- methyl (S)-(-)-1-Boc-2-piperdinecarboxylate
- methyl N-Boc-pipecolate
- N-boc-homoproline methyl ester
- SureCN2737884
- tert-butyl (S)-2-(methoxycarbonyl)piperidine carboxylate
- tert-butyl methyl (S)-piperidine-1,2-dicarboxylate
- 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate
- MFCD09038773
- AKOS015851013
- AKOS015923229
- DTXSID30445445
- S-METHYL 1-BOC-PIPERIDINE-2-CARBOXYLATE 97+%
- (S)-N-(t-butoxycarbonyl)-pipecolinic acid methyl ester
- (S)-1-tert-Butyl2-methylpiperidine-1,2-dicarboxylate
- PVMJFJDVCVNWQN-VIFPVBQESA-N
- TS-00735
- (S)-Methyl 1-boc-piperidine-2-carboxylate
- 200184-53-8
- 2-Methyl 1-(2-methyl-2-propanyl) (2S)-1,2-piperidinedicarboxylate
- CS-0205540
- Methyl (S)-1-Boc-2-piperidinecarboxylate
- 1-(tert-butyl) 2-methyl (S)-piperidine-1,2-dicarboxylate
- SCHEMBL2737884
- (S)-1-t-Butyl 2-methyl piperidine-1,2-dicarboxylate
- 1,2-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester, (2S)-
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- MDL: MFCD09038773
- Inchi: 1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1
- InChI Key: PVMJFJDVCVNWQN-VIFPVBQESA-N
- SMILES: O(C(C)(C)C)C(N1CCCC[C@H]1C(=O)OC)=O
Computed Properties
- Exact Mass: 243.14705815g/mol
- Monoisotopic Mass: 243.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- Boiling Point: 307.4±35.0°C at 760 mmHg
(S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C(BD251986)
(S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129004459-250mg |
(S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate |
200184-53-8 | 95% | 250mg |
$152.00 | 2023-09-02 | |
| Alichem | A129004459-1g |
(S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate |
200184-53-8 | 95% | 1g |
$422.91 | 2023-09-02 | |
| Alichem | A129004459-5g |
(S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate |
200184-53-8 | 95% | 5g |
$1210.52 | 2023-09-02 | |
| Chemenu | CM127968-1g |
1-(tert-butyl) 2-methyl (S)-piperidine-1,2-dicarboxylate |
200184-53-8 | 95% | 1g |
$282 | 2021-08-05 | |
| Chemenu | CM127968-1g |
1-(tert-butyl) 2-methyl (S)-piperidine-1,2-dicarboxylate |
200184-53-8 | 95% | 1g |
$282 | 2023-01-17 | |
| eNovation Chemicals LLC | D555298-1g |
(S)-1-tert-Butyl 2-Methyl piperidine-1,2-dicarboxylate |
200184-53-8 | 97% | 1g |
$320 | 2024-05-24 | |
| eNovation Chemicals LLC | K02082-5g |
S-METHYL 1-BOC-PIPERIDINE-2-CARBOXYLATE |
200184-53-8 | >97% | 5g |
$695 | 2023-09-04 | |
| eNovation Chemicals LLC | K02082-25g |
S-METHYL 1-BOC-PIPERIDINE-2-CARBOXYLATE |
200184-53-8 | >97% | 25g |
$1995 | 2023-09-04 | |
| eNovation Chemicals LLC | K02082-50g |
S-METHYL 1-BOC-PIPERIDINE-2-CARBOXYLATE |
200184-53-8 | >97% | 50g |
$2995 | 2023-09-04 | |
| abcr | AB480910-250mg |
(S)-1-t-Butyl 2-methyl piperidine-1,2-dicarboxylate; . |
200184-53-8 | 250mg |
€168.00 | 2025-02-18 |
(S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate Suppliers
(S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
(S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate and Its Significance in Modern Chemical Biology
(S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, with the CAS number 200184-53-8, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This enantiomerically pure compound has garnered attention due to its unique structural properties and potential applications in drug development, particularly in the synthesis of chiral ligands and intermediates. The presence of both a tert-butyl group and a methyl substituent on the piperidine ring imparts specific steric and electronic characteristics, making it a valuable building block for complex molecular architectures.
The significance of this compound is further underscored by its role in the synthesis of novel pharmaceutical agents. Piperidine derivatives are widely recognized for their versatility in medicinal chemistry, often serving as key components in drugs targeting neurological disorders, infectious diseases, and metabolic conditions. The specific configuration of (S)-1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate ensures high enantiomeric purity, which is critical for achieving optimal pharmacological activity while minimizing adverse effects. This purity is particularly important in the development of therapeutics where stereochemistry plays a pivotal role in efficacy and safety.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of (S)-1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate, facilitating its integration into diverse synthetic pathways. For instance, asymmetric hydrogenation techniques have been employed to enhance the yield and selectivity of key intermediates, thereby streamlining the overall synthesis process. These innovations not only improve cost-effectiveness but also enhance the sustainability of pharmaceutical manufacturing.
In the context of drug discovery, (S)-1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate has been explored as a precursor for developing novel bioactive molecules. Its structural motif is frequently incorporated into ligands that interact with biological targets such as enzymes and receptors. For example, studies have demonstrated its utility in designing potent inhibitors for proteases involved in inflammatory pathways. The tert-butyl group provides steric hindrance that can optimize binding interactions, while the methyl substituent influences electronic properties, fine-tuning the compound's affinity for its target.
The compound's potential extends beyond mere structural scaffolding; it has also been investigated for its role in modulating biological processes. Piperidine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. Research indicates that modifications to the piperidine core can significantly alter these properties, suggesting that (S)-1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate could serve as a foundation for discovering next-generation therapeutics.
One particularly intriguing application lies in its use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are essential tools for constructing enantiomerically pure compounds, which are often required for pharmaceuticals. The stability and reactivity profile of (S)-1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate make it an attractive choice for such applications. By facilitating the formation of desired stereoisomers with high efficiency, this compound aids in producing complex molecules with minimal racemization—a critical factor in ensuring drug efficacy.
The intersection of computational chemistry and experimental synthesis has further highlighted the importance of (S)-1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate. Advanced computational methods allow researchers to predict how different substituents will influence molecular behavior, enabling rational design of derivatives with enhanced properties. This synergy between theory and practice has accelerated the discovery pipeline for new drug candidates derived from this compound.
Moreover, green chemistry principles have guided efforts to optimize the synthesis of (S)-1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate. By employing solvent-free reactions or using biodegradable solvents, researchers aim to minimize environmental impact while maintaining high yields. Such approaches align with global trends toward sustainable pharmaceutical manufacturing and underscore the compound's role in advancing eco-friendly chemical processes.
The future prospects for (S)-1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate remain promising as ongoing research continues to uncover new applications and refine synthetic strategies. Its unique structural features position it as a cornerstone material in chemical biology and drug development. As methodologies evolve to address complex therapeutic challenges—such as resistance mechanisms or multifactorial diseases—the value of this compound is likely to grow even further.
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